Bienvenue dans la boutique en ligne BenchChem!

1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone

Lipophilicity Drug-likeness ADME prediction

This 2,1-benzisoxazole derivative is engineered for kinase inhibitor and CNS drug discovery programs. With a LogP of 3.43 and TPSA of 61.56 Ų, it offers a favorably balanced lipophilic ligand efficiency and predicted blood-brain barrier permeability, reducing hERG and phospholipidosis risks compared to lower-TPSA analogs. The benzodioxole moiety is a recognized kinase hinge-binding motif. Sourced at ≥98% purity for reliable structure-activity relationship (SAR) studies.

Molecular Formula C16H11NO4
Molecular Weight 281.267
CAS No. 691873-11-7
Cat. No. B3009840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone
CAS691873-11-7
Molecular FormulaC16H11NO4
Molecular Weight281.267
Structural Identifiers
SMILESCC(=O)C1=CC2=C(ON=C2C=C1)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H11NO4/c1-9(18)10-2-4-13-12(6-10)16(21-17-13)11-3-5-14-15(7-11)20-8-19-14/h2-7H,8H2,1H3
InChIKeyMLSONMVQUKNVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone (CAS 691873-11-7): Core Physicochemical Profile and Compound Identity for Procurement-Ready Research


1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone (CAS 691873-11-7) is a 3-aryl-2,1-benzisoxazole (anthranil) derivative bearing a 1,3-benzodioxol-5-yl substituent at the 3-position and an acetyl group at the 5-position of the benzisoxazole core . Its molecular formula is C₁₆H₁₁NO₄ with a molecular weight of 281.26 g/mol. Computationally predicted physicochemical properties include a LogP of 3.43, a topological polar surface area (TPSA) of 61.56 Ų, five hydrogen-bond acceptors, zero hydrogen-bond donors, and two rotatable bonds . The compound is commercially available at ≥98% purity with storage at 2–8°C sealed in dry conditions from major research chemical suppliers, and at 95% minimum purity from alternative vendors .

Why 3-Aryl-2,1-Benzisoxazole Analogs Cannot Be Interchanged with CAS 691873-11-7: Substituent-Dependent Physicochemical Divergence


Within the 3-aryl-2,1-benzisoxazole chemotype, the identity of the 3-position aryl substituent is the dominant determinant of key drug-likeness parameters including lipophilicity, polar surface area, and hydrogen-bonding capacity [1]. As demonstrated by computational data from a single vendor's standardized prediction pipeline, the 1,3-benzodioxol-5-yl substituent in CAS 691873-11-7 confers a LogP of 3.43 and TPSA of 61.56 Ų, while the 3-methoxyphenyl analog (CAS 439094-71-0) yields LogP 3.71 and TPSA 52.33 Ų, and the 4-fluorophenyl analog (CAS 306978-23-4) gives LogP 3.84 and TPSA 43.10 Ų . These numerical divergences are large enough to produce measurably different solubility, permeability, and off-target binding profiles in biological assays, meaning that in-class substitution without experimental re-validation is scientifically unsound.

Quantitative Differentiation Evidence for CAS 691873-11-7 Versus Closest 3-Aryl-2,1-Benzisoxazole Analogs


Lipophilicity Reduction: LogP 3.43 vs. 3.84 for the 4-Fluorophenyl Analog

CAS 691873-11-7 exhibits a computationally predicted LogP of 3.43, which is 0.41 log units lower (more hydrophilic) than the 4-fluorophenyl analog (CAS 306978-23-4; LogP 3.84) when assessed using the same in silico prediction methodology . A ΔLogP of −0.41 is substantial in medicinal chemistry terms; typical lead optimization campaigns consider a ΔLogP of ≥0.5 as a meaningful shift. The 1,3-benzodioxol-5-yl group introduces two additional oxygen atoms vs. the 4-fluorophenyl group, contributing to this reduced lipophilicity.

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area Differentiation: TPSA 61.56 Ų vs. 43.10 Ų for the 4-Fluorophenyl Analog

CAS 691873-11-7 possesses a TPSA of 61.56 Ų, which is 18.46 Ų higher than the 4-fluorophenyl analog (TPSA 43.10 Ų) and 9.23 Ų higher than the 3-methoxyphenyl analog (TPSA 52.33 Ų) . A TPSA value below 70 Ų is generally considered permissive for passive blood-brain barrier penetration (CNS drug-likeness), while TPSA values below 140 Ų are associated with adequate oral absorption. The 1,3-benzodioxole moiety contributes two additional oxygen atoms, increasing TPSA without pushing it beyond the CNS-favorable threshold.

Polar surface area CNS permeability Oral bioavailability prediction

Hydrogen-Bond Acceptor Count: Five HBA vs. Three or Four in Closest Analogs

CAS 691873-11-7 contains five hydrogen-bond acceptor (HBA) atoms (from the benzodioxole oxygens, isoxazole N/O, and acetyl carbonyl), compared with four HBA for the 3-methoxyphenyl analog (CAS 439094-71-0) and only three HBA for the 4-fluorophenyl analog (CAS 306978-23-4) . This represents a 25% increase in H-bond acceptor capacity over the 4-fluorophenyl analog and a 20% increase over the 3-methoxyphenyl analog.

Hydrogen bonding Target engagement Selectivity engineering

Rotatable Bond Count and Conformational Rigidity: Two Rotatable Bonds vs. Three in the 3-Methoxyphenyl Analog

CAS 691873-11-7 has only two rotatable bonds (the acetyl group and the inter-ring C–C bond between benzisoxazole and benzodioxole), compared with three rotatable bonds in the 3-methoxyphenyl analog (the additional rotatable bond arising from the methoxy O–CH₃ torsion) . The 4-fluorophenyl analog also has two rotatable bonds, making this differentiation specific to alkoxy-substituted comparators. The 1,3-benzodioxole ring locks the two oxygen atoms into a rigid, planar methylenedioxy bridge.

Conformational restriction Ligand efficiency Entropic penalty

Commercially Available Purity Specification: ≥98% from Preferred Supplier vs. 90–95% for Select Analogs

CAS 691873-11-7 is available at ≥98% purity from Chemscene (Cat. No. CS-0544550) . This compares favorably with the 4-fluorophenyl analog (CAS 306978-23-4), which is listed at 90% purity from Leyan . The 3-methoxyphenyl analog (CAS 439094-71-0) is also available at ≥98% from Chemscene, providing a purity-matched comparator when sourced from the same vendor. However, from AKSci, the target compound is offered at 95% minimum purity .

Purity specification Assay reproducibility Procurement quality

High-Confidence Application Scenarios for CAS 691873-11-7 Based on Quantified Physicochemical Differentiation


Kinase Inhibitor Hit-to-Lead Programs Requiring Low-Lipophilicity Anthranil Scaffolds

The LogP of 3.43 positions CAS 691873-11-7 favorably for kinase inhibitor programs where lipophilic ligand efficiency (LLE) is a key optimization parameter. The 0.41 log unit lipophilicity advantage over the 4-fluorophenyl analog (LogP 3.84) means that, for a given potency, the target compound will yield a higher LLE, a metric strongly correlated with successful clinical progression . The benzodioxole moiety has established precedent as a kinase hinge-binding motif, particularly in EZH1/EZH2 and CDK4/6 inhibitor patents .

CNS-Penetrant Probe Development Leveraging TPSA Within the CNS-Favorable Window

With a TPSA of 61.56 Ų (below the 70 Ų threshold widely associated with passive CNS penetration), zero H-bond donors, and a moderate LogP of 3.43, CAS 691873-11-7 meets three of the four key criteria of the classic CNS multiparameter optimization (MPO) desirability score . Compared with the 4-fluorophenyl analog (TPSA 43.10 Ų), the target compound's higher TPSA may reduce the risk of hERG channel blockade and phospholipidosis—two common liabilities of highly lipophilic, low-TPSA CNS candidates—while still maintaining predicted brain permeability .

Chemical Biology Tool Compound Design Exploiting Enhanced H-Bond Acceptor Capacity for Selectivity

The five hydrogen-bond acceptor atoms in CAS 691873-11-7, distributed across the acetyl carbonyl, isoxazole N/O, and benzodioxole oxygens, provide a geometrically distinct H-bonding pharmacophore compared with analogs bearing only three or four acceptors . In structure-based design, this expanded acceptor network can be exploited to engineer selectivity against off-target kinases or receptors that lack complementary H-bond donor residues in the corresponding binding pocket. The 2,1-benzisoxazole core itself has demonstrated capacity as a bioisosteric replacement for benzoyl groups in acetylcholinesterase inhibitors .

SAR Library Enumeration with Defined Physicochemical Property Switches

The quantified property differences between CAS 691873-11-7 and its closest analogs (ΔLogP = −0.41, ΔTPSA = +18.46, ΔHBA = +2 vs. 4-fluorophenyl; ΔLogP = −0.28, ΔTPSA = +9.23, ΔHBA = +1 vs. 3-methoxyphenyl) map cleanly onto single-atom or single-functional-group changes . This makes these compounds an ideal matched-pair set for systematic SAR exploration. Procurement of CAS 691873-11-7 at ≥98% purity from Chemscene, alongside the ≥98% 3-methoxyphenyl analog from the same supplier, ensures that observed biological differences can be attributed to structural features rather than purity artifacts .

Quote Request

Request a Quote for 1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.